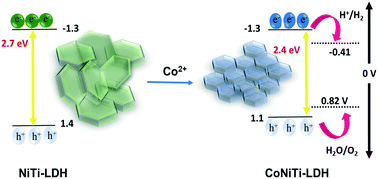Effect of cobalt doping on photocatalytic water splitting activity of NiTi-layered double hydroxide†
Catalysis Science & Technology Pub Date: 2022-03-17 DOI: 10.1039/D2CY00148A
Abstract
Metal doping has been used as an effective strategy to tune the energy levels of semiconductors. Herein, we dope NiTi layered double hydroxide (NiTi-LDH) with cobalt to prepare a ternary LDH, CoNiTi-LDH, to enhance its photocatalytic performance towards both water oxidation and hydrogen evolution. A CoNiTi-LDH with smaller plate sizes and a higher degree of order is obtained, which allows the band gap to shrink from 2.7 eV to 2.4 eV. CoNiTi-LDH exhibits a photocatalytic water oxidation activity of 366 μmol g−1 h−1, which is more than two times higher than NiTi-LDH (166 μmol g−1 h−1). We observed that appropriate energy levels of CoNiTi-LDH allow it to be an efficient photocatalyst also for hydrogen evolution. We performed detailed characterization studies to elucidate the effect of Co-doping on photocatalytic activity.


Recommended Literature
- [1] Computer-aided design of high-efficiency GeTe-based thermoelectric devices†
- [2] Facile formation of a microporous chitosan hydrogel based on self-crosslinking†
- [3] CS Autumn Meeting: trends in education in Analytical Chemistry
- [4] The design of a new concept chromatography column
- [5] A convenient method for the synthesis of α-carboxylate ester bromolactones via bromolactonization of alkenoic diesters†
- [6] Molecular assembly of a squaraine dye with cationic surfactant and nucleotides: its impact on aggregation and fluorescence response†
- [7] A highly sensitive resonance Rayleigh scattering assay for detection of Hg(ii) using immunonanogold as probe†
- [8] Triple-shelled CuO/CeO2 hollow nanospheres derived from metal–organic frameworks as highly efficient catalysts for CO oxidation†
- [9] The chemistry of a mesoionic oxazolone
- [10] Green assessment of polymer microparticles production processes: a critical review†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 14104-19-9
-
CAS no.: 16514-83-3
-
CAS no.: 143317-90-2









